molecular formula C6H6N2OS B1628400 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one CAS No. 231630-13-0

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Cat. No.: B1628400
CAS No.: 231630-13-0
M. Wt: 154.19 g/mol
InChI Key: CZLSEXFVHQKUKI-UHFFFAOYSA-N
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Description

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system consisting of a thieno ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one typically involves the construction of the imidazole ring followed by the introduction of the thieno ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can lead to the formation of the thieno[2,3-d]imidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or imidazole rings .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
  • 4-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
  • 5-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Uniqueness

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications .

Properties

IUPAC Name

3-methyl-1H-thieno[2,3-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-5-4(2-3-10-5)7-6(8)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLSEXFVHQKUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573077
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-13-0
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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